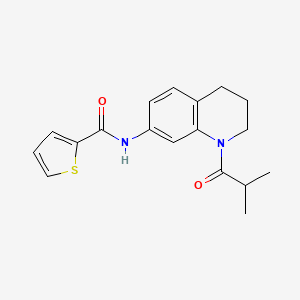

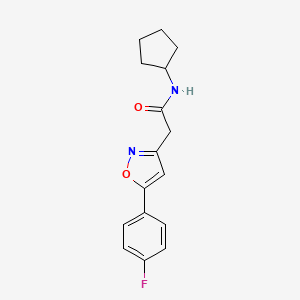

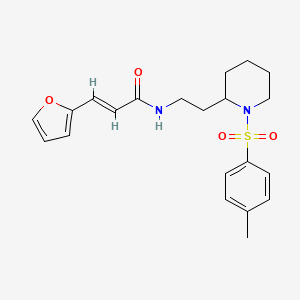

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The IUPAC name of a similar compound, 1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine, is 1-isobutyryl-1,2,3,4-tetrahydro-7-quinolinamine . The InChI code is 1S/C13H18N2O/c1-9(2)13(16)15-7-3-4-10-5-6-11(14)8-12(10)15/h5-6,8-9H,3-4,7,14H2,1-2H3 . More research is needed to provide a detailed molecular structure analysis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide.Physical And Chemical Properties Analysis

The physical form of a similar compound, 1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine, is solid . The molecular weight is 218.3 . More research is needed to provide a detailed physical and chemical properties analysis of this compound.Aplicaciones Científicas De Investigación

Antitumor Activity

The synthesis and evaluation of isoquinoline derivatives, specifically thiosemicarbazones, have shown significant antitumor activity. These compounds were tested for their antineoplastic activity in mice bearing L1210 leukemia, where certain derivatives displayed promising results in reducing tumor growth. For example, 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone and 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone demonstrated optimum therapeutic effects, indicating the potential of isoquinoline derivatives in cancer treatment strategies (Liu, Lin, Penketh, & Sartorelli, 1995).

Synthetic Methods and Spectral Characterization

The development of novel synthetic methods for isoquinoline and its derivatives has been a focus of research, providing essential insights into the structural and functional versatility of these compounds. One study outlined a convenient synthetic route for tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone derivatives and their subsequent transformation into pyrimidine derivatives, expanding the chemical repertoire of isoquinoline-based molecules for further pharmacological evaluation (Zaki, Radwan, & El-Dean, 2017).

Oxidative Functionalization

Research into the metal-free oxidative functionalization of C(sp3)–H bonds of ketones and alcohols to synthesize isoquinolinonediones presents another dimension of isoquinoline derivatives' chemical diversity. This approach enables the development of 4-substituted isoquinoline-1,3(2H,4H)-dione derivatives, highlighting the potential of isoquinoline frameworks in creating complex molecules with varied biological activities (Zhu, Zhou, & Xia, 2016).

Transformations Under Cyclization Conditions

The study of N-(2-acylaryl)benzamides and their analogs under cyclization conditions to produce quinolin-4(1H)-ones revealed the chemical transformations that these compounds undergo. This research offers insights into the synthesis of complex quinoline derivatives, potentially useful in developing new therapeutic agents (Mochalov, Fedotov, Trofimova, & Zefirov, 2016).

Propiedades

IUPAC Name |

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-12(2)18(22)20-9-3-5-13-7-8-14(11-15(13)20)19-17(21)16-6-4-10-23-16/h4,6-8,10-12H,3,5,9H2,1-2H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYLXWUARBICEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2372767.png)

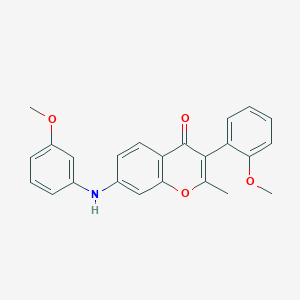

![3-(cyclohexylmethyl)-5-[(2,5-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2372781.png)

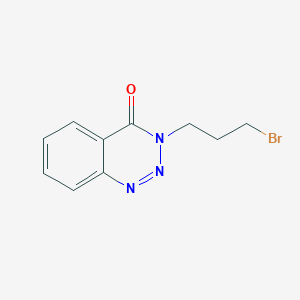

![N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2372784.png)

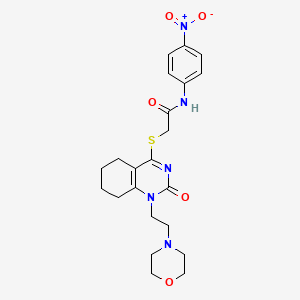

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2372785.png)